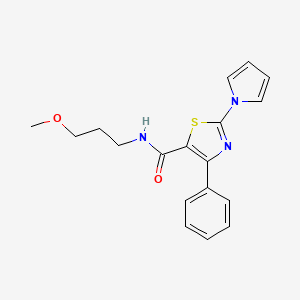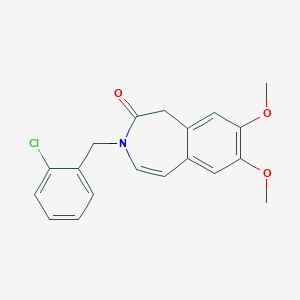![molecular formula C20H27FN6O3S B11138389 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B11138389.png)
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a tetrazole moiety, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Tetrazole Moiety: The tetrazole group is introduced via a cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the piperazine derivative with a cyclohexyl ethanone derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the sulfonyl and tetrazole groups.
1-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)ethanone: Contains the fluorophenyl and tetrazole groups but lacks the piperazine ring.
1-(4-fluorophenylsulfonyl)piperazine: Similar structure but without the tetrazole and cyclohexyl groups.
Uniqueness
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H27FN6O3S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C20H27FN6O3S/c21-17-4-6-18(7-5-17)31(29,30)27-12-10-25(11-13-27)19(28)14-20(8-2-1-3-9-20)15-26-16-22-23-24-26/h4-7,16H,1-3,8-15H2 |
InChI Key |
IGUZFMSORYEJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138306.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11138315.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-D-phenylalanine](/img/structure/B11138332.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11138343.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B11138353.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11138357.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11138366.png)
![(2Z)-6-[(4-ethenylbenzyl)oxy]-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11138370.png)
![5-(2-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11138377.png)


![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide](/img/structure/B11138382.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B11138388.png)
